N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-6-sulfonamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-6-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a chromene ring system fused with a sulfonamide group and a dimethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-6-sulfonamide typically involves multiple steps. One common method starts with the preparation of the chromene ring system, followed by the introduction of the sulfonamide group and the dimethylphenyl substituent. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures that the final product meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of sulfonamide derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-6-sulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme function and developing new therapeutic agents.
Medicine
In medicine, this compound has shown promise as a potential drug candidate. Its sulfonamide group is known for its antibacterial properties, and the compound’s unique structure may offer advantages in terms of selectivity and potency.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with the active sites of enzymes, inhibiting their activity. Additionally, the chromene ring system may interact with other molecular pathways, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-6-sulfonamide: shares similarities with other sulfonamide compounds, such as sulfanilamide and sulfamethoxazole, which are known for their antibacterial properties.
3,4-Dimethoxyphenethylamine: is another compound with a similar phenyl structure, but it differs significantly in terms of its functional groups and overall reactivity.
Uniqueness
What sets this compound apart is its unique combination of a chromene ring system and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-oxochromene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-11-3-5-14(9-12(11)2)18-23(20,21)15-6-7-16-13(10-15)4-8-17(19)22-16/h3-10,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBXVEOWRXUIBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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